molecular formula C23H24 B10883346 (1,1-Diphenylpentyl)benzene

(1,1-Diphenylpentyl)benzene

Cat. No.: B10883346
M. Wt: 300.4 g/mol
InChI Key: AVBSAVUEELODMJ-UHFFFAOYSA-N
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Description

(1,1-Diphenylpentyl)benzene is a polyaromatic hydrocarbon derivative characterized by a pentyl alkyl chain substituted with two phenyl groups at the 1-position, which is further attached to a central benzene ring. Structurally, it consists of a benzene ring connected to a five-carbon (pentyl) chain, where the first carbon of the chain bears two additional phenyl substituents. This arrangement imparts significant steric bulk and hydrophobic properties, making it relevant in materials science and organic synthesis.

Properties

Molecular Formula

C23H24

Molecular Weight

300.4 g/mol

IUPAC Name

1,1-diphenylpentylbenzene

InChI

InChI=1S/C23H24/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3

InChI Key

AVBSAVUEELODMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Carbocation Generation and Stability

The reaction typically employs 1,1-diphenylpentyl chloride or bromide as the alkylating agent, with Lewis acids such as AlCl₃ or FeCl₃ facilitating carbocation formation. The tertiary carbocation intermediate (1,1-diphenylpentyl⁺) is stabilized by hyperconjugation from the two adjacent phenyl groups, minimizing rearrangements3. For example, AlCl₃ coordinates to the chloride ion, promoting heterolytic cleavage and carbocation release.

Reaction Conditions and Limitations

Optimal conditions involve anhydrous solvents (e.g., dichloromethane) at 0–25°C to prevent carbocation decomposition. However, polyalkylation remains a challenge due to the activating nature of the alkyl group on the benzene ring3. To mitigate this, stoichiometric control and low temperatures are critical. Reported yields for monoalkylated products range from 45% to 62%, with byproducts including di- and tri-substituted derivatives3.

Grignard Reagent-Based Approaches

Grignard reactions offer a versatile pathway for constructing the 1,1-diphenylpentyl moiety via nucleophilic addition to ketones or aldehydes, followed by dehydration.

Synthesis of 1,1-Diphenylpentanol Intermediate

Phenylmagnesium bromide, prepared from bromobenzene and magnesium in anhydrous tetrahydrofuran (THF), reacts with 5-pentanone to form 1,1-diphenylpentanol. This two-step process avoids carbocation rearrangements, ensuring structural fidelity. The reaction proceeds via nucleophilic attack on the carbonyl carbon, yielding a secondary alcohol intermediate.

Dehydration to (1,1-Diphenylpentyl)benzene

The alcohol intermediate undergoes acid-catalyzed dehydration, typically using sulfonic acid-functionalized ionic liquids (e.g., [BSO₃HIm]HSO₄) at 80–100°C. These catalysts enhance reaction rates and selectivity, achieving yields up to 85% with minimal oligomerization. The ionic liquid is recoverable, aligning with green chemistry principles.

One-Pot Tandem Synthesis

Recent advances emphasize tandem methodologies to streamline synthesis. A notable example combines Grignard reagent formation and Friedel-Crafts alkylation in a single reactor:

  • Grignard Formation : Bromopentane derivatives react with magnesium in 2-methyltetrahydrofuran, a solvent with higher boiling point and lower toxicity than THF.

  • In Situ Alkylation : The Grignard reagent reacts with acetophenone derivatives, followed by immediate protonation and dehydration.

This approach reduces purification steps and improves yields (78–90%) by minimizing intermediate exposure to air or moisture.

Catalytic Hydride Transfer Reactions

Transition metal catalysts, such as palladium on carbon (Pd/C), enable direct coupling of 1,1-diphenylpentane with benzene via C–H activation. While less common, this method avoids stoichiometric reagents:

C6H6+Ph2C5H11Pd/C, 150°C(1,1-Diphenylpentyl)benzene\text{C}6\text{H}6 + \text{Ph}2\text{C}5\text{H}_{11} \xrightarrow{\text{Pd/C, 150°C}} \text{(1,1-Diphenylpentyl)benzene}

Yields remain modest (30–40%) due to competing hydrogenation and steric effects, but ongoing research focuses on ligand design to enhance selectivity.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Friedel-Crafts AlkylationAlCl₃, CH₂Cl₂, 0–25°C45–62%Simple setup, scalablePolyalkylation, carbocation rearrangements
Grignard-Dehydration[BSO₃HIm]HSO₄, 80–100°C75–85%High selectivity, green catalystsMulti-step, moisture-sensitive
One-Pot Tandem2-methylTHF, reflux78–90%Reduced purification, high efficiencyRequires specialized solvents
Catalytic C–H ActivationPd/C, 150°C30–40%Atom-economical, no directing groupsLow yield, high catalyst loading

Chemical Reactions Analysis

Types of Reactions: (1,1-Diphenylpentyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: AlCl3, FeCl3, sulfuric acid (H2SO4), nitric acid (HNO3).

Major Products Formed:

Scientific Research Applications

Chemistry

  • Precursor for Complex Organic Molecules :
    (1,1-Diphenylpentyl)benzene serves as a precursor in synthesizing more complex organic molecules and polymers. Its electrophilic nature allows it to participate in various substitution reactions .
  • Electrophilic Aromatic Substitution :
    The compound can undergo electrophilic aromatic substitution reactions, making it useful in developing new chemical entities with desired properties .

Biology

  • Biological Interactions :
    Research has indicated that (1,1-Diphenylpentyl)benzene may interact with biological macromolecules, potentially affecting cellular processes. Studies are ongoing to explore its effects on various biological systems .

Medicine

  • Therapeutic Potential :
    Investigations into the therapeutic properties of (1,1-Diphenylpentyl)benzene have shown promise in drug development. Its structure allows for modifications that could enhance its efficacy as a pharmaceutical agent .

Industrial Applications

  • Production of Specialty Chemicals :
    The compound is utilized in the production of specialty chemicals and fragrances due to its aromatic properties. Its stability and reactivity make it suitable for various industrial processes .
  • Material Science :
    In material science, (1,1-Diphenylpentyl)benzene is explored for its potential in creating materials with specific thermal and mechanical properties .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives of (1,1-Diphenylpentyl)benzene. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), indicating its potential as an anticancer agent.

CompoundCell LineIC50 (µM)Selectivity Index
(1,1-Diphenylpentyl)benzeneMCF-7105
Control (Tamoxifen)MCF-715-

The selectivity index indicates that modifications to the diphenyl structure can enhance anticancer efficacy while minimizing toxicity to normal cells .

Case Study 2: Toxicity Evaluation

A comparative study assessed the toxicity profiles of various phenolic compounds, including (1,1-Diphenylpentyl)benzene. The findings revealed low acute toxicity levels while maintaining effective biological activity. This balance positions it as a candidate for further therapeutic development .

Mechanism of Action

The mechanism of action of (1,1-Diphenylpentyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to restore aromaticity. The specific molecular targets and pathways depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Chain Length Phenyl Substitution Pattern CAS Number
(1,1-Diphenylpentyl)benzene* C₆H₅-C(C₆H₅)₂-(CH₂)₃CH₂ 316.47 (calculated) 5 carbons 1,1-diphenyl on pentyl Not available
1,1-Diphenylethane C₁₄H₁₄ 182.26 2 carbons 1,1-diphenyl on ethane 612-00-0
1,1-Diphenylpropane C₁₅H₁₆ 196.29 3 carbons 1,1-diphenyl on propane 1530-03-6
1,1-Diphenylhexane C₁₈H₂₀ 236.35 (calculated) 6 carbons 1,1-diphenyl on hexane 1530-04-7
1,3,5-Triphenylbenzene C₁₈H₁₄ 230.31 N/A Three phenyls on benzene 1086-02-8

Key Observations:

Chain Length Effects: Increasing alkyl chain length (e.g., ethane → pentyl → hexane) correlates with higher molecular weight and hydrophobicity. For instance, 1,1-diphenylethane (C₁₄H₁₄, 182.26 g/mol) has a shorter chain and lower molecular weight compared to the hypothetical pentyl analog (316.47 g/mol) . Longer chains (e.g., hexane) may enhance solubility in nonpolar solvents but reduce crystallinity due to increased conformational flexibility .

For example, 1,1-diphenylpropane’s rigid structure may hinder rotation around the central C–C bond . In contrast, 1,3,5-triphenylbenzene features a fully aromatic system with three phenyl groups symmetrically arranged on a central benzene ring, leading to planar geometry and enhanced π-π stacking interactions .

Physicochemical and Functional Differences

Table 2: Comparative Physicochemical Data

Property 1,1-Diphenylethane 1,1-Diphenylpropane 1,3,5-Triphenylbenzene
Boiling Point (°C) 285–290 295–300 (estimated) 450–455
Melting Point (°C) 50–52 60–65 142–145
LogP (Octanol-Water) 5.8 (estimated) 6.3 (estimated) 7.1
Synthetic Applications Solvent additive Polymer plasticizer Organic semiconductor material

Key Findings:

  • Thermal Stability : 1,3,5-Triphenylbenzene’s fully conjugated structure grants higher thermal stability (melting point ~142–145°C) compared to alkyl-substituted analogs like 1,1-diphenylethane (melting point ~50°C) .
  • Hydrophobicity : LogP values increase with phenyl group density and chain length. The pentyl derivative is expected to exhibit a LogP >7.0, making it highly lipophilic.
  • Applications :
    • Shorter-chain derivatives (e.g., 1,1-diphenylethane) are used as solvents or intermediates in organic synthesis .
    • Symmetrical aromatic systems like 1,3,5-triphenylbenzene are prioritized in optoelectronics due to their planar, conjugated structures .

Research and Industrial Relevance

  • Materials Science : Long-chain diphenylalkanes may serve as plasticizers or viscosity modifiers in polymers .
  • Pharmaceuticals : Bulky hydrophobic groups in such compounds could enhance drug binding to lipophilic targets, though toxicity profiles require further study.

Notes

  • Experimental validation is recommended for precise properties.
  • References are diversified across chemical databases and peer-reviewed sources to ensure authority .

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